![molecular formula C17H27N5O4 B2769277 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 893972-32-2](/img/structure/B2769277.png)
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C17H27N5O4 and its molecular weight is 365.434. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Affinity and Psychotropic Activity
Research has shown that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including those with modifications at the 7 or 8 positions of the purine core, exhibit potent ligand activities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These ligands have displayed anxiolytic and antidepressant properties, suggesting their potential for psychotropic applications. Specifically, a study found that certain 7-substituted derivatives acted as mixed receptor ligands, producing antidepressant-like effects in animal models. This indicates a promising avenue for designing new 5-HT receptor ligands with significant psychotropic activity (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further research into derivatives of purine-2,6-dione has revealed their analgesic and anti-inflammatory effects. In particular, compounds with carboxylic, ester, or amide moieties have demonstrated significant analgesic activity in vivo, offering new insights into pain management strategies. Some of these compounds have shown to be more potent than traditional analgesic drugs, opening pathways for the development of new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antiinflammatory Activity
The synthesis and evaluation of substituted analogues based on the purine dione ring system have highlighted their potential antiinflammatory activities. Studies involving these compounds have shown promising results in models of chronic inflammation, comparable to traditional anti-inflammatory drugs such as naproxen. This research suggests that modifications to the purine dione structure can yield compounds with notable antiinflammatory effects without the side effects associated with some current treatments (Kaminski et al., 1989).
Propriétés
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-11-4-6-21(7-5-11)9-13-18-15-14(22(13)8-12(24)10-23)16(25)20(3)17(26)19(15)2/h11-12,23-24H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUIKTDCLKOIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

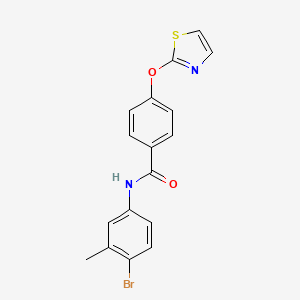
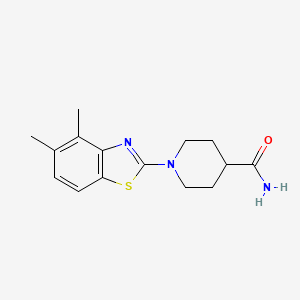
![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)
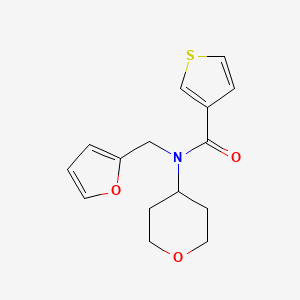
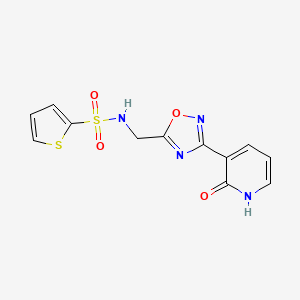
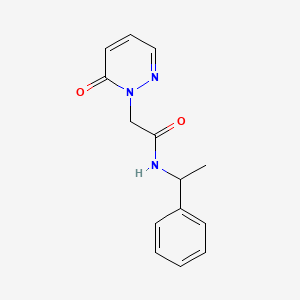
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
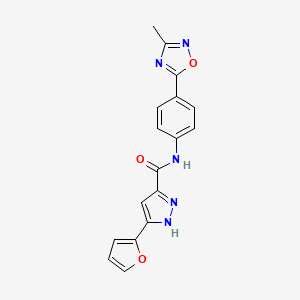
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)
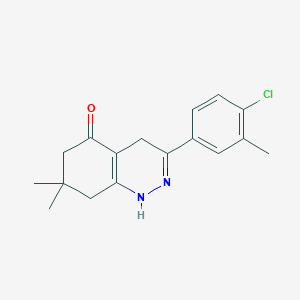
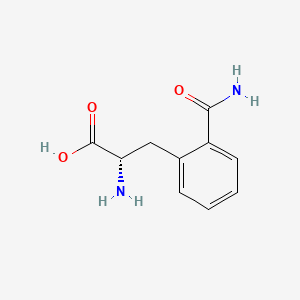
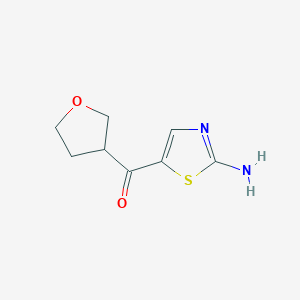
![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)